[4-(3-Methoxyphenyl)piperazino](2-methyl-4-quinolyl)methanone
Description
4-(3-Methoxyphenyl)piperazinomethanone: is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a quinoline moiety
Properties
IUPAC Name |
[4-(3-methoxyphenyl)piperazin-1-yl]-(2-methylquinolin-4-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-16-14-20(19-8-3-4-9-21(19)23-16)22(26)25-12-10-24(11-13-25)17-6-5-7-18(15-17)27-2/h3-9,14-15H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIFCMYJRDFTHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methoxyphenyl)piperazinomethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine ring, followed by the introduction of the methoxyphenyl group. The quinoline moiety is then attached through a series of condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification steps, such as recrystallization and chromatography, are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the quinoline moiety, converting it to dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products: The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted piperazine compounds.
Scientific Research Applications
Overview
The compound 4-(3-Methoxyphenyl)piperazino(2-methyl-4-quinolyl)methanone is a heterocyclic organic molecule that has garnered interest in pharmaceutical research due to its potential therapeutic applications. It combines structural features of piperazine and quinoline, which are prevalent in many biologically active compounds. This article explores its scientific research applications, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Synthesis
The molecular structure of this compound can be represented as follows:
Synthesis: The synthesis of this compound typically involves multi-step reactions, including the use of specific solvents such as dimethylformamide and purification techniques like chromatography. The reaction conditions, including temperature and reactant concentration, are critical for achieving high yields and purity levels.
Medicinal Chemistry
The primary applications of 4-(3-Methoxyphenyl)piperazino(2-methyl-4-quinolyl)methanone lie in the field of medicinal chemistry:
- Potential Antipsychotic Properties: Compounds with similar structures have been shown to interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This suggests potential applications in treating psychiatric disorders such as schizophrenia and depression .
- Anxiolytic Effects: Research indicates that derivatives of quinoline and piperazine may exhibit anxiolytic properties, making this compound a candidate for further exploration in anxiety treatment .
Biological Research
In biological research, this compound can serve multiple roles:
- Biological Probes: It can be utilized as a probe to study the interactions between quinoline and piperazine derivatives with biological macromolecules, aiding in the understanding of their biochemical pathways .
- Metabolism Studies: The compound can also act as a model for studying the metabolism and biotransformation processes of similar structures, providing insights into drug development .
Case Studies and Research Findings
Several studies have explored the pharmacological effects of compounds similar to 4-(3-Methoxyphenyl)piperazino(2-methyl-4-quinolyl)methanone :
- A study published in Pharmaceutical Research highlighted that quinoline derivatives exhibit significant activity against various cancer cell lines. The mechanism often involves intercalation with DNA, disrupting cellular processes .
- Another investigation focused on piperazine derivatives indicated their potential as effective agents against anxiety disorders. The study emphasized the importance of structural modifications to enhance bioactivity .
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)piperazinomethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
- 2-(3-Methyl-benzo[1,4]dioxin-2-yl)-pyridine
- 2-Fluorodeschloroketamine
- Sulfonamide derivatives
Uniqueness: Compared to similar compounds, 4-(3-Methoxyphenyl)piperazinomethanone stands out due to its unique combination of a piperazine ring, methoxyphenyl group, and quinoline moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
4-(3-Methoxyphenyl)piperazinomethanone, with the CAS number 1144499-04-6, is a synthetic compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-(3-Methoxyphenyl)piperazinomethanone is , with a molecular weight of 361.4 g/mol. The compound features a piperazine moiety linked to a quinoline structure, which is significant for its pharmacological activities.
| Property | Value |
|---|---|
| CAS Number | 1144499-04-6 |
| Molecular Formula | C22H23N3O2 |
| Molecular Weight | 361.4 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Synthesis
The synthesis of 4-(3-Methoxyphenyl)piperazinomethanone typically involves multi-step reactions, starting from readily available precursors. The synthesis may include the formation of the quinoline core followed by the introduction of the piperazine ring through nucleophilic substitution reactions.
Antitumor Activity
Research has indicated that compounds similar to 4-(3-Methoxyphenyl)piperazinomethanone exhibit significant antitumor properties. A study evaluated various derivatives and reported promising results against different cancer cell lines, suggesting that modifications in the piperazine or quinoline moieties can enhance efficacy .
Antibacterial and Antifungal Activity
The compound has also been tested for antibacterial and antifungal activities. A series of related compounds were synthesized and evaluated, showing effective inhibition against several bacterial strains and fungi. The mechanism of action appears to involve disruption of microbial cell membranes .
Neuropharmacological Effects
Preliminary studies suggest that compounds in this class may interact with neurotransmitter systems, particularly dopamine receptors. Modifications to the piperazine structure have been shown to influence receptor affinity and selectivity, which is crucial for developing potential treatments for neuropsychiatric disorders .
Case Studies
- Antitumor Efficacy : A study published in PubMed investigated a range of piperazine derivatives, including those structurally similar to 4-(3-Methoxyphenyl)piperazinomethanone). Results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines .
- Antimicrobial Testing : In a comprehensive evaluation of synthesized piperazine derivatives, it was found that several compounds showed strong activity against Staphylococcus aureus and Candida albicans. The study highlighted structure-activity relationships that could guide future drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
